An In-depth Technical Guide to the Coordination Properties of Iron(III) Oxalate
An In-depth Technical Guide to the Coordination Properties of Iron(III) Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of iron(III) oxalate. It details the structural, bonding, stability, and photochemical properties of the ferrioxalate complex, supported by quantitative data, experimental protocols, and logical diagrams to facilitate understanding and application in research and development.
Molecular Structure and Bonding
The most prominent species in the coordination chemistry of iron(III) and oxalate is the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻. This complex is the core component of salts such as potassium ferrioxalate, K₃[Fe(C₂O₄)₃]·3H₂O.[1]
1.1 Coordination Geometry
The iron(III) center in the [Fe(C₂O₄)₃]³⁻ anion features a distorted octahedral geometry.[2][3] The central iron atom is in a +3 oxidation state and is coordinated to three bidentate oxalate (C₂O₄²⁻) ligands. Each oxalate ligand binds to the iron center through two oxygen atoms.[2] The Fe-O bond distances are all close to 2.0 Å, which is indicative of a high-spin Fe(III) complex. A low-spin configuration would likely lead to Jahn-Teller distortions, which are not observed.[2]
The overall structure of salts like K₃[Fe(C₂O₄)₃]·3H₂O consists of these [Fe(C₂O₄)₃]³⁻ octahedral units linked through potassium ions and hydrogen bonding between the water molecules of hydration and the oxalate anions, forming a three-dimensional supramolecular network.[4][5]
1.2 Chirality
The [Fe(C₂O₄)₃]³⁻ complex exhibits helical chirality, meaning it can exist as two non-superimposable mirror images (enantiomers).[2][6] Following IUPAC nomenclature, the isomer with a left-handed screw axis is designated with the Greek symbol Λ (lambda), while its mirror image with a right-handed screw axis is assigned the symbol Δ (delta).[2][6]
1.3 Structural Data
The crystallographic parameters for potassium tris(oxalato)ferrate(III) trihydrate provide precise details of its solid-state structure.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [4][7] |
| Space Group | P2₁/c | [4][7] |
| a (Å) | 7.7422(10) | [4][7] |
| b (Å) | 19.9168(10) | [4][7] |
| c (Å) | 10.3457(10) | [4][7] |
| β (°) | 107.846(10) | [4][7] |
| Volume (ų) | 1518.5(3) | [4][7] |
| Z (formula units per cell) | 4 | [4][7] |
| Fe-O Bond Distances (Å) | ~2.0 | [2] |
Stability in Aqueous Solution
In aqueous solution, iron(III) forms stepwise complexes with oxalate ions: the monooxalate [Fe(C₂O₄)]⁺, the bisoxalate [Fe(C₂O₄)₂]⁻, and the trisoxalate [Fe(C₂O₄)₃]³⁻. The stability of these species is described by their formation constants.
| Equilibrium | Constant Type | Log Value | Reference |
| Fe³⁺ + C₂O₄²⁻ ⇌ [Fe(C₂O₄)]⁺ | Stepwise (log K₁) | ~7.5 - 9.4 | [8] |
| [Fe(C₂O₄)]⁺ + C₂O₄²⁻ ⇌ [Fe(C₂O₄)₂]⁻ | Stepwise (log K₂) | ~5.2 - 6.7 | |
| [Fe(C₂O₄)₂]⁻ + C₂O₄²⁻ ⇌ [Fe(C₂O₄)₃]³⁻ | Stepwise (log K₃) | ~3.9 - 5.0 | |
| Fe³⁺ + 3C₂O₄²⁻ ⇌ [Fe(C₂O₄)₃]³⁻ | Overall (log β₃ or log K) | 11.90 | [9] |
The negative free energy of formation (ΔG) for the ferric oxalate complex is reported as -6.8359 x 10⁴ J K⁻¹ mol⁻¹, indicating that the complex formation is a spontaneous process.[9]
Photochemical Properties
The ferrioxalate anion is highly sensitive to light and high-energy electromagnetic radiation, a property that makes it a standard for chemical actinometry.[1][10]
3.1 Mechanism of Photoreduction
Upon absorption of a photon (in the UV-visible range, e.g., 250-500 nm), the [Fe(C₂O₄)₃]³⁻ complex undergoes an intramolecular ligand-to-metal charge transfer (LMCT).[11][12] This process involves the transfer of an electron from an oxalate ligand to the Fe(III) center, resulting in the reduction of iron to Fe(II) and the oxidation of the oxalate ligand to carbon dioxide (CO₂).[10][13]
The overall photochemical reaction is: 2[Fe(C₂O₄)₃]³⁻ + hν → 2[Fe(C₂O₄)₂]²⁻ + C₂O₄²⁻ + 2CO₂
The main primary photochemical process is the formation of a radical complex, [(C₂O₄)₂Feᴵᴵ(C₂O₄•)]³⁻.[11][12][14] This intermediate can then undergo further reactions, including dissociation, to produce the final Fe(II) products and radical species.[12][14] The quantum yield for the formation of Fe(II) is notably high, approximately 1.24 in the wavelength range of 270-365 nm, and is largely independent of temperature and concentration.[10]
Experimental Protocols
4.1 Synthesis of Potassium Tris(oxalato)ferrate(III) Trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O)
This synthesis is a common and illustrative preparation of a transition metal complex.[15][16] The following protocol is a multi-step procedure starting from a ferrous salt.
Methodology:
-
Preparation of Ferrous Oxalate (FeC₂O₄): Dissolve ~5 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in 15 mL of deionized water containing a few drops of 3M H₂SO₄ to prevent hydrolysis.[15][17] To this solution, add 50 mL of ~0.5 M oxalic acid (H₂C₂O₄).[15] Heat the mixture to boiling while stirring constantly. A yellow precipitate of ferrous oxalate will form.[15] Remove from heat, allow the precipitate to settle, decant the supernatant, and wash the precipitate with hot deionized water.[15][17]
-
Oxidation to Ferric State: Add 20 mL of ~1 M potassium oxalate (K₂C₂O₄) to the ferrous oxalate precipitate and heat the slurry to 40°C.[15] While maintaining the temperature between 40°C and 50°C, slowly add 10 mL of 6% hydrogen peroxide (H₂O₂) dropwise with continuous stirring.[15] This oxidizes the Fe(II) to Fe(III). A brown precipitate of ferric hydroxide, Fe(OH)₃, may form as a transient intermediate.[15]
-
Formation of the Complex: Heat the resulting solution to boiling. Add ~20 mL of ~0.5 M H₂C₂O₄. Add the first portion (~5 mL) at once to the boiling solution, which should dissolve the Fe(OH)₃ precipitate.[15] Continue adding the remaining oxalic acid dropwise while maintaining the temperature near boiling until the solution becomes a clear, brilliant green.[15]
-
Crystallization: Filter the hot solution to remove any impurities. Allow the filtrate to cool to room temperature. Add ethanol to the solution to decrease the solubility of the complex salt and induce crystallization.[15][16] Cool the mixture in an ice bath to maximize the yield of green crystals.
-
Isolation: Collect the green crystals of K₃[Fe(C₂O₄)₃]·3H₂O by vacuum filtration. Wash the crystals with a 50:50 ethanol-water mixture and then with acetone before air-drying.[16]
4.2 Characterization by Mössbauer Spectroscopy
Mössbauer spectroscopy is a powerful technique for probing the local environment of iron nuclei. For iron(III) oxalate complexes, it provides definitive evidence of the oxidation state and spin state of the iron center.
Methodology: A sample of the iron oxalate complex is exposed to a source of gamma rays (typically from the decay of ⁵⁷Co). The iron nuclei in the sample will resonantly absorb the gamma rays at specific energies, which are sensitive to the electron density at the nucleus (isomer shift) and the electric field gradient (quadrupole splitting). Room temperature ⁵⁷Fe Mössbauer spectra are typically recorded in transmission geometry using a constant acceleration spectrometer.[18]
Data Interpretation: The Mössbauer spectrum of Fe₂(C₂O₄)₃·4H₂O shows a single quadrupole doublet, confirming that the Fe(III) cations are in equivalent environments.[18] The hyperfine parameters are characteristic of high-spin Fe(III) in an octahedral oxygen environment.[18][19]
| Parameter | Typical Value (mm/s) | Interpretation | Reference |
| Isomer Shift (δ) | ~0.38 - 0.40 | Characteristic of high-spin Fe(III) | [18][19] |
| Quadrupole Splitting (ΔEQ) | ~0.40 | Indicates a distortion from perfect cubic symmetry | [19] |
Applications in R&D
The well-defined coordination and photochemical properties of iron(III) oxalate make it a valuable compound in several areas of research and development:
-
Chemical Actinometry: Its high and stable quantum yield for photoreduction makes it the primary standard for measuring light intensity in photochemical experiments.[1][10]
-
Nanoparticle Synthesis: It serves as a precursor for the controlled thermal synthesis of various iron oxide polymorphs (e.g., hematite, maghemite) for applications in catalysis and magnetic materials.[3]
-
Drug Delivery and Biomedical Applications: Iron-containing materials are being explored for biomedical uses. For instance, iron(III)-doped hydroxyapatite, which can be synthesized using iron oxalate, shows promise for drug delivery, magnetic resonance imaging, and hyperthermia cancer treatment.[20]
-
Atmospheric Chemistry: The photochemical reactions of ferrioxalate complexes are important in atmospheric processes, as they can be a significant source of reactive oxygen species (ROS) like hydroxyl and hydroperoxyl radicals in atmospheric liquid phases.[10][11]
References
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- 6. Ferrioxalate [dl1.en-us.nina.az]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New insight into photochemistry of ferrioxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. genchem.chem.umass.edu [genchem.chem.umass.edu]
- 16. cerritos.edu [cerritos.edu]
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